molecular formula C9H12BrNO2S B2387255 Methanesulfonamide, N-[(4-bromophenyl)methyl]-N-methyl- CAS No. 138468-24-3

Methanesulfonamide, N-[(4-bromophenyl)methyl]-N-methyl-

Cat. No. B2387255
CAS RN: 138468-24-3
M. Wt: 278.16
InChI Key: SDPWSHVUDNRKNT-UHFFFAOYSA-N
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Description

“Methanesulfonamide, N-[(4-bromophenyl)methyl]-N-methyl-” is a chemical compound with the linear formula BrC6H4NHSO2CH3 . It has a molecular weight of 250.11 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula BrC6H4NHSO2CH3 . The InChI key for this compound is KKOIRAFXKFYZHQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound appears as a white to tan solid, powder, or crystals . It has a melting point of 136.8-140.9 degrees Celsius . The compound’s elemental analysis shows carbon at 33.60%, nitrogen at 5.69%, and sulfur at 12.97% .

Scientific Research Applications

Antimicrobial Activity

The synthesized derivatives of N-[(4-bromophenyl)methyl]-N-methylmethanesulfonamide have been evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal strains . These compounds show promising potential in combating microbial drug resistance.

Anticancer Properties

In the context of cancer research, N-[(4-bromophenyl)methyl]-N-methylmethanesulfonamide derivatives were screened for their anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Notably, compounds d6 and d7 demonstrated significant activity against breast cancer cells .

Rational Drug Design

Molecular docking studies revealed that several derivatives (d1, d2, d3, d6, and d7) exhibit favorable binding scores within the active sites of specific protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These findings suggest that these compounds could serve as lead molecules for rational drug design .

Novel Antimicrobial Agents

Novel L-valine-derived analogs containing a 4-[(4-bromophenyl)sulfonyl]phenyl fragment were designed and characterized. These compounds demonstrated promising antimicrobial properties against Gram-positive pathogens . Further exploration of their potential is warranted.

Benzamide Synthesis

The compound’s benzamide derivatives can be synthesized directly through condensation reactions. For instance, N-butyl benzamide can be obtained via a straightforward process involving toluene and diatomite earth@IL/ZrCl4 .

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These hazard statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[(4-bromophenyl)methyl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-11(14(2,12)13)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPWSHVUDNRKNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanesulfonamide, N-[(4-bromophenyl)methyl]-N-methyl-

CAS RN

138468-24-3
Record name N-[(4-bromophenyl)methyl]-N-methylmethanesulfonamide
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